TMPH hydrochloride
TMPH hydrochloride
Potent non-competitive antagonist of neuronal nicotinic ACh receptors (nAChRs). Produces long-lasting inhibition of neuronal nAChRs formed by the combination of the most abundant α and β subunits (i.e. α3, α4 and β2, β4 respectively). Displays little inhibition of muscle-type (α1β1γδ) or α7 receptors.
Brand Name:
Vulcanchem
CAS No.:
849461-91-2
VCID:
VC0004498
InChI:
InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H
SMILES:
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
Molecular Formula:
C16H32ClNO2
Molecular Weight:
305.9 g/mol
TMPH hydrochloride
CAS No.: 849461-91-2
Inhibitors
VCID: VC0004498
Molecular Formula: C16H32ClNO2
Molecular Weight: 305.9 g/mol
CAS No. | 849461-91-2 |
---|---|
Product Name | TMPH hydrochloride |
Molecular Formula | C16H32ClNO2 |
Molecular Weight | 305.9 g/mol |
IUPAC Name | (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride |
Standard InChI | InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H |
Standard InChIKey | XIDDVJIJIFWGIX-UHFFFAOYSA-N |
SMILES | CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl |
Canonical SMILES | CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl |
Description | Potent non-competitive antagonist of neuronal nicotinic ACh receptors (nAChRs). Produces long-lasting inhibition of neuronal nAChRs formed by the combination of the most abundant α and β subunits (i.e. α3, α4 and β2, β4 respectively). Displays little inhibition of muscle-type (α1β1γδ) or α7 receptors. |
Synonyms | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate TMPH cpd |
PubChem Compound | 16079014 |
Last Modified | Nov 11 2021 |
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